molecular formula C9H9ClO3 B2550869 2-(Chloromethyl)-6-hydroxy-4-methoxybenzaldehyde CAS No. 2227104-35-8

2-(Chloromethyl)-6-hydroxy-4-methoxybenzaldehyde

Cat. No.: B2550869
CAS No.: 2227104-35-8
M. Wt: 200.62
InChI Key: BIRDGMHGUQXHJA-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-6-hydroxy-4-methoxybenzaldehyde is an organic compound with a complex structure that includes a chloromethyl group, a hydroxyl group, and a methoxy group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-6-hydroxy-4-methoxybenzaldehyde typically involves the chloromethylation of 6-hydroxy-4-methoxybenzaldehyde. This reaction can be carried out using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. The reaction conditions often require an acidic environment and controlled temperatures to ensure the selective formation of the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar chloromethylation processes but with optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-6-hydroxy-4-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can react with the chloromethyl group under basic or neutral conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 2-(Chloromethyl)-6-oxo-4-methoxybenzaldehyde, while nucleophilic substitution can produce various substituted benzaldehyde derivatives .

Scientific Research Applications

2-(Chloromethyl)-6-hydroxy-4-methoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-6-hydroxy-4-methoxybenzaldehyde involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This reactivity makes the compound useful in the design of enzyme inhibitors and other bioactive molecules .

Comparison with Similar Compounds

  • 2-(Chloromethyl)-6-hydroxybenzaldehyde
  • 2-(Chloromethyl)-4-methoxybenzaldehyde
  • 2-(Chloromethyl)-6-methoxybenzaldehyde

Comparison: Compared to its analogs, 2-(Chloromethyl)-6-hydroxy-4-methoxybenzaldehyde is unique due to the presence of both hydroxyl and methoxy groups, which can influence its reactivity and interactions with biological targets. These functional groups can also affect the compound’s solubility and stability, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-(chloromethyl)-6-hydroxy-4-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-13-7-2-6(4-10)8(5-11)9(12)3-7/h2-3,5,12H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIRDGMHGUQXHJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)O)C=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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